molecular formula C12H10FN3O B6618929 1-(3-Fluorophenyl)-3-(3-pyridyl)urea CAS No. 97966-83-1

1-(3-Fluorophenyl)-3-(3-pyridyl)urea

Cat. No. B6618929
CAS RN: 97966-83-1
M. Wt: 231.23 g/mol
InChI Key: WFOGJKJRUKGBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorophenyl)-3-(3-pyridyl)urea, also known as FPPU, is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. FPPU is most commonly used as a model compound for studying the synthesis of organic compounds, as a reagent in organic synthesis, and as a biochemical tool for studying the mechanisms of enzyme-catalyzed reactions.

Mechanism of Action

1-(3-Fluorophenyl)-3-(3-pyridyl)urea is believed to act as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is thought to bind to the active site of the enzyme, preventing its normal function. This inhibition of enzyme activity can have a wide range of effects, including changes in the metabolism of drugs and other compounds, changes in the levels of hormones and other biochemical compounds, and changes in the activity of other enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the concentration and duration of exposure. At low concentrations, this compound has been shown to have little or no effect on the biochemical and physiological processes of cells. At higher concentrations, however, this compound has been shown to inhibit the activity of enzymes, alter the metabolism of drugs and other compounds, and affect the levels of hormones and other biochemical compounds. Additionally, this compound has been shown to affect the activity of other enzymes, such as those involved in the synthesis of DNA and RNA.

Advantages and Limitations for Lab Experiments

1-(3-Fluorophenyl)-3-(3-pyridyl)urea is an attractive compound for use in laboratory experiments due to its low cost, ease of synthesis, and wide range of applications. Additionally, this compound is relatively non-toxic and can be stored for extended periods of time without significant degradation. However, this compound is also limited in its applications due to its low solubility in water and its potential to inhibit the activity of enzymes.

Future Directions

The potential applications of 1-(3-Fluorophenyl)-3-(3-pyridyl)urea are vast, and future research could focus on further exploring its biochemical and physiological effects. Additionally, further research could be conducted on the synthesis of this compound, as well as its potential to inhibit the activity of enzymes and its ability to alter the metabolism of drugs and other compounds. Additionally, further research could be conducted on the potential of this compound to be used as a drug delivery system, as well as its potential to be used in the development of new drugs. Finally, further research could be conducted on the potential of this compound to be used as a diagnostic tool, as well as its potential to be used in the development of new diagnostic tests.

Synthesis Methods

The most common method for synthesizing 1-(3-Fluorophenyl)-3-(3-pyridyl)urea is by reacting 3-fluorophenol with 3-pyridylurea in an aqueous solution. The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid, and is usually heated to a temperature of around 80-90 °C. The reaction is typically completed within a few hours, and the resulting product is this compound.

Scientific Research Applications

1-(3-Fluorophenyl)-3-(3-pyridyl)urea has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a model compound to study the synthesis of organic compounds, as a reagent in organic synthesis, and as a biochemical tool for studying the mechanisms of enzyme-catalyzed reactions. Additionally, this compound has been used to study the biochemical and physiological effects of drugs, as well as to study the effects of various environmental toxins.

properties

IUPAC Name

1-(3-fluorophenyl)-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-9-3-1-4-10(7-9)15-12(17)16-11-5-2-6-14-8-11/h1-8H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOGJKJRUKGBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203498
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

97966-83-1
Record name 1-(3-FLUOROPHENYL)-3-(3-PYRIDYL)UREA
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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